Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a tetrahydropyrimido[1,2-a]benzimidazole core, an ethoxy group, and a hydroxyphenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole . The reaction is carried out under reflux conditions in pyridine, leading to the formation of the desired pyrimidobenzimidazole scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the tetrahydropyrimido[1,2-a]benzimidazole core can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structure suggests potential biological activities, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyphenyl group can form hydrogen bonds with active site residues, while the tetrahydropyrimido[1,2-a]benzimidazole core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate .
- Pyrimido[1,2-a]benzimidazolone derivatives .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxy and hydroxyphenyl groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for further research and development.
Properties
Molecular Formula |
C21H21N3O5 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O5/c1-3-28-16-11-12(9-10-15(16)25)18-17(20(27)29-4-2)19(26)23-21-22-13-7-5-6-8-14(13)24(18)21/h5-11,17-18,25H,3-4H2,1-2H3,(H,22,23,26) |
InChI Key |
MSUZSTIJUMZKIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(C(=O)NC3=NC4=CC=CC=C4N23)C(=O)OCC)O |
Origin of Product |
United States |
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